molecular formula C18H21N7O B12174270 N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide

N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide

Cat. No.: B12174270
M. Wt: 351.4 g/mol
InChI Key: VUAQXZYRFONDGE-UHFFFAOYSA-N
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Description

N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a triazole ring linked to a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4,6-dimethylpyrimidine-2-carboxylate, which is then reacted with appropriate reagents to introduce the triazole and glycinamide functionalities. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C18H21N7O/c1-12-10-13(2)21-17(20-12)19-11-16(26)23-18-22-15(24-25-18)9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,19,20,21)(H2,22,23,24,25,26)

InChI Key

VUAQXZYRFONDGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NC2=NNC(=N2)CCC3=CC=CC=C3)C

Origin of Product

United States

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